molecular formula C9H10ClN B1429839 3-Chloro-4-cyclopropylaniline CAS No. 1208082-73-8

3-Chloro-4-cyclopropylaniline

Cat. No.: B1429839
CAS No.: 1208082-73-8
M. Wt: 167.63 g/mol
InChI Key: CPYMIPAOYNLSBP-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropylaniline can be achieved through several methods. One common approach involves the cyclopropanation of a suitable aniline derivative followed by chlorination. For instance, starting with 4-cyclopropylaniline, the compound can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are typically optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted aniline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

3-Chloro-4-cyclopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropylaniline involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity towards its targets. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-cyclopropylaniline
  • 3-Chloro-4-methylcyclopropylaniline
  • 3-Bromo-4-cyclopropylaniline

Uniqueness

3-Chloro-4-cyclopropylaniline is unique due to the specific positioning of the chlorine and cyclopropyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYMIPAOYNLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-73-8
Record name 3-chloro-4-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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